ZINC;2-methoxyethanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

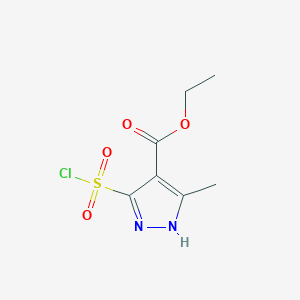

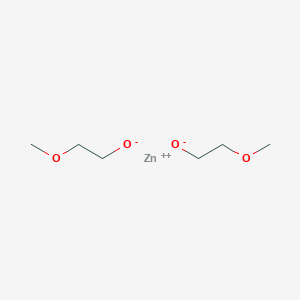

Zinc 2-methoxyethanolate, also known as zinc 2-methoxyethoxide, is an organozinc compound with the chemical formula Zn(C₃H₇O₂)₂. It is a pale yellow liquid that is primarily used in various chemical and industrial applications. This compound is known for its unique properties, including its ability to act as a precursor for zinc oxide and other zinc-containing materials .

Mécanisme D'action

Target of Action

ZINC;2-methoxyethanolate, as a zinc compound, primarily targets metallothionein (MT) 2A . MT2A is a protein that plays a significant role in the regulation of zinc levels within cells . It is involved in the chelation of zinc, reducing bioavailable zinc levels, which is associated with reduced cell viability and enhanced cell differentiation .

Mode of Action

This compound interacts with its targets by influencing the zinc homeostasis within cells . Overexpression of MT2A, induced by this compound, reduces bioavailable zinc levels . This effect is associated with reduced cell viability and enhanced cell differentiation .

Biochemical Pathways

This compound affects the zinc homeostasis pathway . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

The pharmacokinetics of zinc, the primary component of this compound, involves absorption and distribution within the body . Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on zinc homeostasis. It can lead to reduced cell viability and enhanced cell differentiation . Moreover, it can induce chemoresistance to cytotoxic drugs through direct chelation of platinum-containing drugs and indirect action on p53 zinc-dependent activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as phytates and fiber, can interfere with the absorption of zinc, affecting the bioavailability of this compound . Additionally, the pH of the environment can influence the oxidation of zinc compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc 2-methoxyethanolate can be synthesized through the reaction of zinc metal or zinc oxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions, often involving heating and the use of inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:

Zn+2CH3OCH2CH2OH→Zn(C3H7O2)2+H2

Industrial Production Methods

In industrial settings, the production of zinc 2-methoxyethanolate often involves large-scale reactors where zinc metal is reacted with 2-methoxyethanol under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc 2-methoxyethanolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide.

Hydrolysis: Reacts with water to produce zinc hydroxide and 2-methoxyethanol.

Substitution: Can participate in substitution reactions where the methoxyethanol ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Hydrolysis: Occurs readily in the presence of water or moisture.

Substitution: Requires specific ligands and often occurs under controlled conditions with the use of catalysts

Major Products Formed

Zinc Oxide: Formed through oxidation.

Zinc Hydroxide: Formed through hydrolysis.

Various Zinc Complexes: Formed through substitution reactions with different ligands.

Applications De Recherche Scientifique

Zinc 2-methoxyethanolate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-containing compounds.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, catalysts, and other industrial materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zinc Methoxide: Zn(OCH₃)₂

Zinc Isopropoxide: Zn(OCH(CH₃)₂)₂

Zinc tert-Butoxide: Zn(OC(CH₃)₃)₂

Uniqueness

Zinc 2-methoxyethanolate is unique due to its specific ligand, 2-methoxyethanol, which imparts distinct solubility and reactivity characteristics. Compared to other zinc alkoxides, it offers different reactivity patterns and is particularly useful in applications requiring the specific properties of 2-methoxyethanol .

Propriétés

Numéro CAS |

129918-15-6 |

|---|---|

Formule moléculaire |

C6H16O4Zn |

Poids moléculaire |

217.6 g/mol |

Nom IUPAC |

2-methoxyethanol;zinc |

InChI |

InChI=1S/2C3H8O2.Zn/c2*1-5-3-2-4;/h2*4H,2-3H2,1H3; |

Clé InChI |

SZCCOQAZCQRATH-UHFFFAOYSA-N |

SMILES |

COCC[O-].COCC[O-].[Zn+2] |

SMILES canonique |

COCCO.COCCO.[Zn] |

Pictogrammes |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)

![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)

![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)

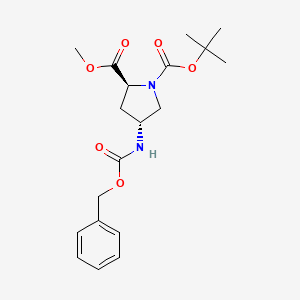

![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)